tert-butyl (1R,5S)-7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate

conformational analysis asymmetric synthesis ligand design

tert-Butyl (1R,5S)-7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate (CAS 227940-70-7, MF: C₁₉H₂₆N₂O₃, MW: 330.43 g·mol⁻¹) is a chiral, enantiomerically defined 9-oxabispidine derivative belonging to the 3,7-diazabicyclo[3.3.1]nonane (bispidine) scaffold class. It features a rigid bicyclic diamine core bearing a ketone at position 9, an N-benzyl group at position 7, and an N-Boc (tert-butoxycarbonyl) protecting group at position The bispidine scaffold is recognized as a privileged structure in medicinal chemistry, interacting with nicotinic acetylcholine receptors (nAChRs), ion channels, GPCRs, and metal ions.

Molecular Formula C19H26N2O3
Molecular Weight 330.4 g/mol
Cat. No. B13833279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl (1R,5S)-7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate
Molecular FormulaC19H26N2O3
Molecular Weight330.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2CN(CC(C1)C2=O)CC3=CC=CC=C3
InChIInChI=1S/C19H26N2O3/c1-19(2,3)24-18(23)21-12-15-10-20(11-16(13-21)17(15)22)9-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3/t15-,16+
InChIKeyNQUQKYBHLOZWLJ-IYBDPMFKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (1R,5S)-7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate: Core Identity, Physicochemical Profile, and Scaffold Classification for Informed Procurement


tert-Butyl (1R,5S)-7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate (CAS 227940-70-7, MF: C₁₉H₂₆N₂O₃, MW: 330.43 g·mol⁻¹) is a chiral, enantiomerically defined 9-oxabispidine derivative belonging to the 3,7-diazabicyclo[3.3.1]nonane (bispidine) scaffold class . It features a rigid bicyclic diamine core bearing a ketone at position 9, an N-benzyl group at position 7, and an N-Boc (tert-butoxycarbonyl) protecting group at position 3. The bispidine scaffold is recognized as a privileged structure in medicinal chemistry, interacting with nicotinic acetylcholine receptors (nAChRs), ion channels, GPCRs, and metal ions [1]. The 9-oxo substituent fundamentally alters the conformational landscape relative to non-oxo bispidines, enforcing near-exclusive double-chair conformer population (≥98:2) as established by DFT calculations and NMR studies [2].

Why Generic Substitution Fails for tert-Butyl (1R,5S)-7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate: Scaffold Sensitivity to N-Substituent, Oxidation State, and Regiochemistry


Within the bispidine chemotype, minor structural perturbations produce orders-of-magnitude shifts in biological activity and physicochemical behavior. The parent bispidine scaffold itself displays a Ki of only 600 nM at α4β2* nAChR, while N-tBoc-bispidine (13) achieves Ki = 45 nM, and acetylbispidin reaches Ki = 5.6 nM—a >100-fold affinity span driven solely by N-substitution [1]. Swapping the amide for a sulfonamide (mesylbispidin) collapses affinity to Ki > 5,000 nM [1]. Removal of the 9-oxo group (CAS 227940-71-8) eliminates a key hydrogen bond acceptor, reducing the HBA count from 5 to 3 and shifting predicted logP from ~2.39 to ~3.1 [2]. Regioisomeric inversion of the benzyl and oxo positions (CAS 926659-00-9) produces a >27-fold price increase ($1,650/g vs $60/g) indicative of diverging synthetic tractability . These data demonstrate that in-class compounds are not interchangeable; each substitution pattern carves a distinct property space.

Quantitative Differentiation Evidence for tert-Butyl (1R,5S)-7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate: Comparator-Anchored Data Across Conformation, Physicochemistry, Synthetic Tractability, and Pharmacological Context


Conformational Pre-Organization: 9-Oxabispidine Double-Chair Dominance vs. Bispidine Conformational Flexibility

The 9-oxo substituent enforces a more rigid conformational equilibrium than the corresponding non-oxo bispidine. DFT calculations at the B3LYP/TZVP level of theory show that for 9-oxabispidines, only two conformers are energetically relevant—the double-chair A1 and boat-chair B2—with the double-chair form strongly dominating (A1:B2 ≥ 98:2 at room temperature). By contrast, the corresponding bispidines exhibit a less pronounced double-chair preference, attributable to weaker N,O-repulsions in their boat-chair conformers B2 [1]. This enhanced conformational homogeneity is a direct consequence of the 9-oxo group and is absent in CAS 227940-71-8 (non-oxo analog).

conformational analysis asymmetric synthesis ligand design

Hydrogen Bond Acceptor Count and Lipophilicity Differentiation vs. Non-Oxo Analog (CAS 227940-71-8)

The 9-oxo ketone adds two net hydrogen bond acceptors relative to the non-oxo analog and substantially alters the lipophilicity profile. The target compound (CAS 227940-70-7) possesses 5 H-bond acceptors and a predicted ACD/LogP of 2.39, whereas its non-oxo analog tert-butyl 7-benzyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate (CAS 227940-71-8) has only 3 H-bond acceptors and an XLogP3-AA of 3.1 [1]. The ~0.7 log unit decrease in lipophilicity, combined with the increased HBA count, places the target compound in a distinctly different property space relevant to CNS drug-likeness criteria and solubility predictions.

physicochemical profiling drug-likeness CNS drug design

Regioisomeric Differentiation: Synthetic Tractability and Procurement Cost vs. 9-Benzyl-7-oxo Regioisomer (CAS 926659-00-9)

The regioisomer tert-butyl (1R,5S)-9-benzyl-7-oxo-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate (CAS 926659-00-9), in which the benzyl and oxo positions are swapped relative to the target compound, exhibits dramatically different commercial availability and pricing. The target compound (CAS 227940-70-7) is available at $60/g (97% purity) with multi-gram stock, while its regioisomer commands $1,650/g (96% purity) with limited milligram-scale availability only . This 27.5-fold price differential and the scale discrepancy reflect the divergent synthetic routes: the target compound's 7-benzyl-9-oxo substitution pattern is accessed via a well-established Mannich double condensation of N-Boc-4-piperidone with formaldehyde and benzylamine, whereas the regioisomer requires a more complex, lower-yielding sequence [1].

synthetic accessibility procurement economics building block selection

Scaffold-Level Pharmacological Context: Bispidine nAChR Affinity Range Informs Substitution-Dependent Activity Cliffs

While direct nAChR binding data for the target compound itself are not publicly available, the bispidine scaffold's extreme sensitivity to N-substitution is well-characterized and provides a quantitative framework for predicting the target compound's pharmacological behavior. Across the bispidine series, Ki values at α4β2* nAChR span four orders of magnitude: N-tBoc-bispidine (13) Ki = 45 nM; N-benzylbispidine (12) shows no affinity for α4β2* but Ki = 569.6 nM at α3β4*; acetylbispidin Ki = 5.6 nM; and mesylbispidin Ki > 5,000 nM [1][2]. The target compound uniquely combines the N-Boc motif (associated with α4β2* affinity) with the N-benzyl motif (associated with α3β4* selectivity) and the 9-oxo HBA, creating a hybrid pharmacophore not represented in any single literature comparator.

nAChR pharmacology structure-activity relationship CNS drug discovery

9-Oxo Group as a Divergent Derivatization Handle: Synthetic Utility vs. Non-Oxo Analog

The 9-oxo ketone provides a versatile synthetic handle absent in the non-oxo analog (CAS 227940-71-8). This carbonyl enables reductive amination, Grignard addition, oxime/oxime ether formation, and Wittig olefination—transformations that are foreclosed to the reduced bispidine scaffold. The patent literature explicitly exploits this reactivity: CN102875550B describes 1,3,7-tri-substituted-3,7-diazabicyclo[3.3.1]nonane derivatives prepared from 1-ethoxycarbonyl-3-carbobenzoxy-7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane as a key intermediate, demonstrating that the 9-oxo group is a linchpin for introducing diverse 1-substituents via the ketone's electrophilicity [1]. Furthermore, the dissertation by Eibl confirms that the 9-oxo bispidine (bispidone) is the direct product of the double Mannich reaction; accessing the non-oxo analog requires an additional Wolff-Kishner reduction step (Huang-Minlon variation, 73% yield when temperature is controlled below 140 °C) [2].

synthetic methodology building block versatility medicinal chemistry

Prioritized Application Scenarios for tert-Butyl (1R,5S)-7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate Grounded in Quantitative Differentiation Evidence


nAChR Subtype-Selective Ligand Discovery: Exploiting the Dual N-Boc/N-Benzyl Pharmacophore with 9-Oxo HBA Enhancement

Programs targeting α4β2* or α3β4* nicotinic acetylcholine receptors for smoking cessation, depression, or cognitive disorders should prioritize this compound as a late-stage intermediate or screening scaffold. The N-Boc motif is associated with α4β2* affinity (Ki = 45 nM for N-tBoc-bispidine), while the N-benzyl motif introduces α3β4* recognition (Ki = 569.6 nM for N-benzylbispidine) [1]. The 9-oxo ketone provides an additional HBA that, based on the carboxamide SAR from Eibl et al., can further tune subtype selectivity through HBA strength and geometry [2]. The orthogonal N-Boc and N-benzyl protecting groups permit sequential deprotection and functionalization to rapidly generate screening libraries.

Enantioselective Catalysis Ligand Development: Exploiting Conformationally Locked 9-Oxabispidine Chirality

The target compound's defined (1R,5S) stereochemistry and near-exclusive double-chair conformation (A1:B2 ≥ 98:2) [1] make it a candidate precursor for chiral 9-oxabispidine ligands in asymmetric catalysis. While 9-oxabispidines are generally less suitable than bispidines for enantioselective deprotonation reactions due to self-deprotonation at the bridgehead, they have demonstrated utility in enantioselective Henry reactions (33–46% ee for sterically less demanding substituents) and as ligands for Cu(II)-catalyzed transformations [2]. The N-benzyl group can be cleaved to install metal-coordinating pendant arms, while the 9-oxo group can be reduced or modified to tune the ligand's donor properties.

Bis-Bispidine Tetraazamacrocycle Synthesis: Building Block for Pre-Organized Metal Chelators

The target compound has been specifically identified as a building block for constructing functionalized bis-bispidine tetraazamacrocycles—highly rigid and pre-organized ligands for radiometal chelation (⁶⁴Cu, ¹¹¹In, ¹⁷⁷Lu, ²²⁵Ac) [1]. Bispidine-based Cu²⁺ complexes achieve stability constants (logK ~20) comparable to macrocyclic chelators, with the rigidity of the bispidine backbone ensuring rapid complexation kinetics at mild labeling conditions [2]. The 9-oxo group provides a synthetic anchor for macrocyclization, while the orthogonal N-protecting groups enable stepwise functionalization to generate either symmetric or unsymmetric bis-bispidine architectures.

Polyamine Catabolism Activator Probe Synthesis: Anticancer Bispidinone Chemotype Derivatization

Recent studies have established 3,7-diazabicyclo[3.3.1]nonan-9-one (bispidinone) derivatives as activators of polyamine catabolism with anticancer cytotoxic activity. Lead compound 4e (3-(3-methoxypropyl)-7-[3-(1H-piperazin-1-yl)ethyl]-3,7-diazabicyclo[3.3.1]nonane) demonstrated selective cytotoxicity toward HepG2 cancer cells over normal WI-38 fibroblasts in the MTT assay [1]. The target compound, with its protected bispidinone core and orthogonal N-Boc/N-benzyl handles, serves as an ideal advanced intermediate for synthesizing focused libraries of bispidinone derivatives exploring N3 and N7 substitution patterns for polyamine catabolism activation.

Quote Request

Request a Quote for tert-butyl (1R,5S)-7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.